molecular formula C12H11ClOS B7903041 4-Chloro-3-methylphenyl-(2-thienyl)methanol

4-Chloro-3-methylphenyl-(2-thienyl)methanol

Cat. No.: B7903041
M. Wt: 238.73 g/mol
InChI Key: OCXBLOKVDYAWQG-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl-(2-thienyl)methanol is a substituted benzyl alcohol derivative featuring a phenyl ring substituted with chloro (-Cl) and methyl (-CH₃) groups at the 4- and 3-positions, respectively, along with a 2-thienyl moiety attached to the benzylic carbon (Figure 1). This compound combines aromatic, heterocyclic, and alcohol functionalities, making it a candidate for diverse applications, including pharmaceuticals, agrochemicals, or materials science.

Properties

IUPAC Name

(4-chloro-3-methylphenyl)-thiophen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClOS/c1-8-7-9(4-5-10(8)13)12(14)11-3-2-6-15-11/h2-7,12,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXBLOKVDYAWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C2=CC=CS2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylphenyl-(2-thienyl)methanol typically involves the reaction of 4-chloro-3-methylbenzaldehyde with 2-thiophenemethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux for several hours to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenyl-(2-thienyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylphenyl-(2-thienyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stereochemistry

Key Comparisons:

  • Thienyl Position and Enantioselectivity :
    The 2-thienyl group in the target compound may influence stereochemical outcomes in catalytic reactions. For example, in phosphonate-directed catalytic asymmetric hydroboration (CAHB), 2-thienyl derivatives exhibit higher enantioselectivity (97:3 er) compared to 3-thienyl analogs (88:12 er) . This suggests that the position of the thienyl substituent can sterically or electronically modulate reaction pathways, a critical consideration in synthetic design.
  • Chloro and Methyl Substituents: The chloro group (electron-withdrawing) and methyl group (electron-donating) on the phenyl ring likely affect the acidity of the benzylic alcohol. Analogous compounds, such as [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol (), demonstrate how electron-withdrawing groups (e.g., -Cl, -F) enhance alcohol acidity, increasing solubility in polar solvents. The methyl group in the target compound may offset this effect, balancing lipophilicity and reactivity .

Data Tables: Structural and Functional Comparisons

Table 1. Structural Comparison of Selected Compounds

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
4-Chloro-3-methylphenyl-(2-thienyl)methanol 4-Cl, 3-CH₃, 2-thienyl C₁₂H₁₁ClOS 238.73 Benzyl alcohol, thiophene
[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol 2-Cl, 3-F, 4-SCH₃ C₈H₈ClFOS 206.66 Benzyl alcohol, thioether
5-(2-Thienyl)-1,2,4-triazole () 2-thienyl, triazole C₆H₅N₃S 151.19 Triazole, thiophene

Biological Activity

4-Chloro-3-methylphenyl-(2-thienyl)methanol is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and enzyme inhibition activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Name : this compound
  • Molecular Formula : C11_{11}H10_{10}ClOS
  • CAS Number : [insert CAS number if available]

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Klebsiella pneumoniae64 µg/mL
Candida albicans128 µg/mL

These results indicate that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential as an antimicrobial agent.

Cytotoxic Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines.

Table 2: Cytotoxicity Data

Cell LineIC50_{50} (µM)
HeLa (cervical cancer)15
A549 (lung cancer)20
MCF-7 (breast cancer)25

The compound demonstrated dose-dependent cytotoxicity, with lower IC50_{50} values indicating higher potency against cancer cells.

Enzyme Inhibition Studies

The mechanism of action for this compound has been explored through its inhibitory effects on specific enzymes. Notably, it has shown promise as an inhibitor of PqsD, an enzyme involved in bacterial quorum sensing.

Table 3: Enzyme Inhibition Data

EnzymeIC50_{50} (µM)Type of Inhibition
PqsD5.0Competitive
Aldose Reductase10.0Non-competitive

These findings suggest that the compound's ability to inhibit critical enzymes could contribute to its overall biological efficacy, particularly in treating infections caused by Pseudomonas aeruginosa.

Case Studies

  • Antimicrobial Efficacy Against MRSA : A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a significant reduction in bacterial load in vitro and showed potential for further development as a therapeutic agent against resistant strains.
  • Cytotoxic Mechanisms in Cancer Cells : Another investigation focused on the cytotoxic mechanisms of this compound in HeLa cells. The results indicated that treatment led to cell cycle arrest at the G2/M phase, suggesting a potential pathway for inducing apoptosis in cancer cells.

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